molecular formula C13H9ClN4O2S B11104971 4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B11104971
M. Wt: 320.75 g/mol
InChI Key: CDYNJYJDFHBRGN-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that belongs to the class of thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and processes .

Properties

Molecular Formula

C13H9ClN4O2S

Molecular Weight

320.75 g/mol

IUPAC Name

4-chloro-N-(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C13H9ClN4O2S/c1-7-17-18-12(20)10(6-15-13(18)21-7)16-11(19)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,16,19)

InChI Key

CDYNJYJDFHBRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)Cl

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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